molecular formula C20H21N3O5S B2453235 2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1207060-36-3

2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2453235
CAS No.: 1207060-36-3
M. Wt: 415.46
InChI Key: LJGQZAKQHSADJO-UHFFFAOYSA-N
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Description

“2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide” is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenyl group substituted with an isopropylsulfonyl group, an oxadiazole ring, and an o-tolyloxyacetamide moiety.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-13(2)29(25,26)16-10-8-15(9-11-16)19-22-23-20(28-19)21-18(24)12-27-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQZAKQHSADJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide” typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions: The phenyl group can be functionalized with an isopropylsulfonyl group using sulfonation reactions.

    Coupling Reactions: The o-tolyloxyacetamide moiety can be introduced through coupling reactions involving appropriate acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylsulfonyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex molecular structure characterized by an oxadiazole ring, which is known for its biological activity. The molecular formula and weight are crucial for understanding its interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • These compounds typically induce apoptosis in cancer cells through the activation of specific pathways that lead to programmed cell death.
    • For example, a related study demonstrated that certain oxadiazole derivatives exhibited growth inhibition percentages ranging from 51% to 86% against different cancer cell lines such as SNB-19 and OVCAR-8 .
  • Case Studies :
    • In vitro studies have shown that derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
    • A notable case involved the synthesis and evaluation of N-aryl oxadiazoles where significant anticancer activity was observed, suggesting that structural modifications can enhance efficacy .

Anti-inflammatory Properties

The anti-inflammatory properties of oxadiazole compounds are also noteworthy. They have been investigated for their ability to modulate inflammatory pathways:

  • Inhibition of Inflammatory Mediators :
    • Compounds with similar structures have been reported to inhibit the release of pro-inflammatory cytokines and enzymes that contribute to chronic inflammation.
    • This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential for evaluating the viability of any pharmaceutical compound. Preliminary studies suggest that derivatives of this compound adhere to Lipinski's rule of five, indicating favorable pharmacokinetic properties:

PropertyValue
Log POptimal for oral bioavailability
SolubilitySoluble in common solvents
ToxicityLow toxicity in preliminary assays

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar chemical properties.

    Sulfonyl-Substituted Phenyl Compounds: These compounds feature a sulfonyl group attached to a phenyl ring and may exhibit similar reactivity.

    Acetamide Derivatives: Compounds with an acetamide moiety may have comparable biological activities.

Uniqueness

The uniqueness of “2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide” lies in its specific combination of functional groups, which could confer distinct chemical and biological properties not found in other compounds.

Biological Activity

The compound 2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide , a derivative of 1,3,4-oxadiazole, has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure

The compound features a complex structure that includes:

  • A 1,3,4-oxadiazole ring known for its diverse pharmacological properties.
  • A methylphenoxy group contributing to its lipophilicity and potential interaction with biological membranes.
  • A propane-2-sulfonyl moiety that may enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest. Molecular docking studies suggest strong binding affinity to targets associated with cancer proliferation .
Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. In vitro studies have demonstrated significant reductions in inflammatory markers in treated cells compared to controls .

Structure-Activity Relationship (SAR)

Research indicates that modifications on the oxadiazole ring and substituents can significantly influence biological activity:

  • Compounds with electron-withdrawing groups on the phenyl ring showed enhanced anticancer activity.
  • The presence of sulfonyl groups was found to improve solubility and bioactivity .

Case Studies

  • In Vitro Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various oxadiazole derivatives, including the target compound. Results indicated that it exhibited notable cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Assays : In a study assessing anti-inflammatory effects, the compound demonstrated significant inhibition of TNF-alpha-induced inflammation in human fibroblast cells. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core via cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). Subsequent sulfonylation of the phenyl group with propane-2-sulfonyl chloride and coupling with the phenoxy-acetamide moiety requires precise temperature control (0–25°C) and solvents like DMF or THF. Yield optimization (60–80%) depends on stoichiometric ratios of intermediates and purification via column chromatography .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for verifying substituent positions and bond formation. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity (>95%) is assessed via HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane). Impurity profiling should include checks for unreacted sulfonyl chloride or residual solvents .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways.
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Core Modifications : Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess impact on binding affinity.
  • Substituent Analysis : Vary sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) and phenoxy-methyl positions.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., COX-2 or EGFR). Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. How should contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models.
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. Poor solubility or rapid hepatic metabolism often explains discrepancies.
  • Formulation Adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes .

Q. What advanced techniques are suitable for studying its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
  • Transcriptomics : RNA-seq to map gene expression changes linked to apoptosis or inflammation.
  • In Vivo Imaging : Fluorescently labeled analogs for real-time tracking in zebrafish or murine models .

Q. How can computational modeling enhance reaction design for derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Fukui indices for reactive sites).
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for couplings) or solvent systems.
  • Retrosynthetic Analysis : Tools like Chematica or ASKCOS generate feasible synthetic routes for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.